molecular formula C18H13N5O2 B2989522 4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione CAS No. 66482-88-0

4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione

Cat. No.: B2989522
CAS No.: 66482-88-0
M. Wt: 331.335
InChI Key: KCMVKILOWYDBKR-UHFFFAOYSA-N
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Description

“4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione” is a type of bicyclic [6 + 6] system . It belongs to the class of compounds known as pyrimido[5,4-d]pyrimidines . These compounds have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of this compound involves a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate (CAN) as a catalyst . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains two phenyl groups, which are six-membered carbon rings .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, it can participate in condensation reactions with hydrazonoyl halides . The compound can also react with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Synthesis of Novel Compounds : This compound is used as a precursor or intermediate in the synthesis of a wide range of novel heterocyclic compounds. For instance, it has been involved in the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives (El-Agrody et al., 2001).
  • Formation of Complex Structures : It contributes to the formation of complex molecular structures such as imidazo[1,2-a]pyrimidines and pyrimido[5,4-e]pyrimidines through various chemical reactions, indicating its versatility in organic synthesis (Banfield et al., 1987).

Pharmaceutical Research

  • Development of Anti-inflammatory Agents : Derivatives of this compound have shown potential in the development of anti-inflammatory agents. For example, certain pyrimidine-pyridine hybrids demonstrated significant COX-2 inhibitory activity, suggesting their potential in creating new anti-inflammatory drugs (Abdelgawad et al., 2018).
  • Antimicrobial Applications : Some synthesized compounds using this chemical as a base structure have exhibited antimicrobial activity, opening avenues for further research in antibacterial and antifungal agents (Aksinenko et al., 2016).

Future Directions

The future directions for research on “4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione” could include further exploration of its synthesis methods, investigation of its biological activities, and development of its potential applications in the medical and pharmaceutical fields .

Properties

IUPAC Name

4-amino-3,6-diphenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c19-15-13-14(21-18(25)23(15)12-9-5-2-6-10-12)17(24)22-16(20-13)11-7-3-1-4-8-11/h1-10H,19H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCWHNRQQFULQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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